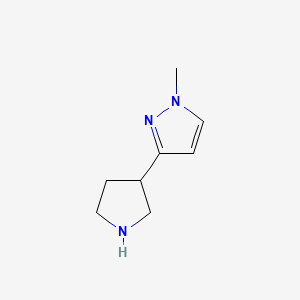

1-Methyl-3-pyrrolidin-3-ylpyrazole

Description

Properties

IUPAC Name |

1-methyl-3-pyrrolidin-3-ylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11-5-3-8(10-11)7-2-4-9-6-7/h3,5,7,9H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVMGZORIHRUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368111-62-9 | |

| Record name | 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-pyrrolidin-3-ylpyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of a substituted hydrazine with a 1,3-diketone, followed by cyclization to form the pyrazole ring. The pyrrolidine ring can be introduced through subsequent reactions involving suitable reagents and conditions, such as reductive amination or cyclization reactions .

Industrial Production Methods: Industrial production of 1-Methyl-3-pyrrolidin-3-ylpyrazole may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and green chemistry principles can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-pyrrolidin-3-ylpyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms in the pyrazole ring

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Biological Activities

1-Methyl-3-pyrrolidin-3-ylpyrazole exhibits several notable biological activities:

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans.

Anticancer Activity

The compound has been investigated for its anticancer properties, demonstrating cytotoxic effects against several cancer cell lines. Studies have reported IC50 values ranging from 9.8 to 41.6 µM, indicating its potential as an anticancer agent.

Anti-inflammatory Effects

1-Methyl-3-pyrrolidin-3-ylpyrazole has also shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-alpha and nitric oxide.

Case Study: Antimicrobial Activity

A comparative study evaluated several pyrazole derivatives for their antimicrobial efficacy. The results are summarized in the following table:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 125 |

| Compound B | S. aureus | 62.5 |

| Compound C | C. albicans | 250 |

These findings illustrate the potential of pyrazole derivatives in combating bacterial and fungal infections.

Case Study: Anticancer Activity

In another study, novel pyran-linked phthalazinone-pyrazole hybrids were synthesized, including 1-methyl-3-pyrrolidin-3-ylpyrazole as a scaffold. The compounds were tested against lung and cervical carcinoma cell lines, revealing promising anticancer properties with effective growth inhibition.

Synthesis and Production

The synthesis of 1-methyl-3-pyrrolidin-3-ylpyrazole typically involves cyclization reactions under controlled conditions. Common methods include:

- Cyclization of precursors : This may involve the reaction of 1-methylpyrazole with pyrrolidine derivatives in the presence of catalysts.

- Oxidation and Reduction Reactions : The compound can undergo oxidation using reagents like potassium permanganate or reduction using lithium aluminum hydride.

Mechanism of Action

The mechanism by which 1-Methyl-3-pyrrolidin-3-ylpyrazole exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s nitrogen atoms can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and interference with nucleic acid functions .

Comparison with Similar Compounds

Substituent Variations

1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine (C₉H₁₁N₅)

- Substituent : Pyridin-3-yl group at the pyrazole C3 position.

- Key Differences : The pyridine ring introduces aromaticity and planarity, enhancing π-π stacking interactions. This compound’s molecular weight (189.22 g/mol) is higher due to the pyridine moiety, and its basicity differs because of the pyridine’s lone pair .

3-Hydroxy-1-methyl-1H-pyrazole (C₄H₆N₂O)

Fused-Ring Systems

Pyrazolo[3,4-d]pyrimidin Derivatives Structure: Fused pyrazole-pyrimidine rings. These compounds exhibit isomerization behavior under specific conditions, affecting stability and reactivity .

Oxadiazole-Pyrrolidine Derivatives (e.g., Compounds 1a, 1b)

- Structure : Pyrrolidine linked to an oxadiazole ring.

- Key Differences : The oxadiazole core introduces electron-withdrawing properties, altering redox behavior. These derivatives are synthesized for antiviral applications, leveraging pyrrolidine’s conformational flexibility .

Physicochemical Properties

Table 1: Comparative Physicochemical Profiles

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) | Key Features |

|---|---|---|---|---|---|

| 1-Methyl-3-pyrrolidin-3-ylpyrazole | C₈H₁₃N₃ | 151.21 | 0.95 | ~50 (moderate) | Basic (pKa ~9.5), flexible |

| 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine | C₉H₁₁N₅ | 189.22 | 1.32 | ~30 (low) | Aromatic, planar |

| 3-Hydroxy-1-methyl-1H-pyrazole | C₄H₆N₂O | 98.10 | -0.45 | ~100 (high) | Acidic (pKa ~8.5), polar |

Biological Activity

1-Methyl-3-pyrrolidin-3-ylpyrazole (also known as 1-Me-3-Pyr-Pyrazole) is a heterocyclic compound that combines a pyrazole ring and a pyrrolidine ring. Its unique structure positions it as a promising candidate in medicinal chemistry, particularly for anti-inflammatory and analgesic applications. This article delves into the biological activity of this compound, summarizing recent research findings, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The molecular structure of 1-Methyl-3-pyrrolidin-3-ylpyrazole can be represented as follows:

This compound features:

- A pyrazole ring (five-membered ring containing two nitrogen atoms).

- A pyrrolidine ring (five-membered ring containing one nitrogen atom).

- A methyl group attached to the pyrazole ring.

The biological activity of 1-Methyl-3-pyrrolidin-3-ylpyrazole is primarily attributed to its interaction with various biological targets:

- COX Enzyme Inhibition : Research indicates that this compound exhibits significant inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The IC50 values reported for COX-2 inhibition range from to , demonstrating its potency compared to standard anti-inflammatory drugs like diclofenac .

- Anti-inflammatory Effects : In vivo studies have shown that 1-Methyl-3-pyrrolidin-3-ylpyrazole significantly reduces edema in animal models, with inhibition percentages comparable to established anti-inflammatory agents .

Biological Activity Summary

| Activity Type | IC50 Values | Comparison |

|---|---|---|

| COX-2 Inhibition | 0.02 - 0.04 μM | Superior to celecoxib (SI = 313.12) |

| Anti-inflammatory | 78.9% - 96% inhibition | Comparable to diclofenac |

Case Studies

Several studies have evaluated the efficacy of 1-Methyl-3-pyrrolidin-3-ylpyrazole in various biological contexts:

- Anti-inflammatory Study : A study conducted by Abdellatif et al. demonstrated that the compound significantly inhibited inflammation in a rat model of acute arthritis, showing an inhibition rate of 90% compared to control groups .

- Pain Relief Assessment : In another investigation, the analgesic properties were assessed through formalin-induced pain models. The compound exhibited a dose-dependent reduction in pain responses, supporting its potential use as an analgesic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.